1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a structurally complex molecule featuring a pyrimidine-2,4-dione core fused to a tetrahydrofuran ring. Key structural attributes include:
- Dibenzoyl groups at the C3 and C4 positions of the tetrahydrofuran ring, contributing to lipophilicity and steric bulk.
- A 1-hydroxy-2-oxo-2-phenylethyl side chain at C5, introducing additional aromaticity and reactive ketone/hydroxyl functionalities.
Properties
Molecular Formula |
C30H24N2O9 |
|---|---|
Molecular Weight |
556.5 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H24N2O9/c33-21-16-17-32(28(38)31-21)27-30(40,25(37)20-14-8-3-9-15-20)29(39,24(36)19-12-6-2-7-13-19)26(41-27)23(35)22(34)18-10-4-1-5-11-18/h1-17,23,26-27,35,39-40H,(H,31,33,38)/t23?,26-,27-,29-,30+/m1/s1 |
InChI Key |
CNTRQYAUKRPOEN-ZHZKMDAQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C([C@@H]2[C@@]([C@@]([C@@H](O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)(C(=O)C4=CC=CC=C4)O)(C(=O)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the tetrahydrofuran ring through cyclization reactions.
Step 2: Introduction of benzoyl groups via Friedel-Crafts acylation.
Step 3: Addition of hydroxyl groups through selective oxidation reactions.
Step 4: Coupling with pyrimidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
“1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “1-((2R,3R,4R,5R)-3,4-Dibenzoyl-3,4-dihydroxy-5-(1-hydroxy-2-oxo-2-phenylethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione” involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimidine-2,4-dione derivatives, emphasizing substituent effects on physical properties, synthesis, and applications:
Structural and Functional Insights
- Reactivity : The 1-hydroxy-2-oxo-2-phenylethyl side chain introduces ketone and alcohol functionalities, enabling nucleophilic reactions absent in simpler analogs like 5,6-dihydrouridine (MW 246.22, ).
- Synthetic Challenges : High-yield synthesis (e.g., 83% in ) contrasts with low-yield reactions (e.g., 9% for trifluoromethyl derivatives in ), suggesting dibenzoylation may require optimized protecting-group strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
